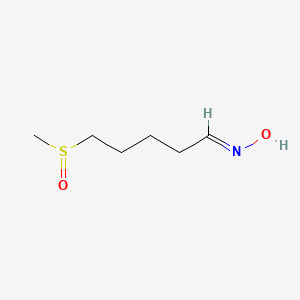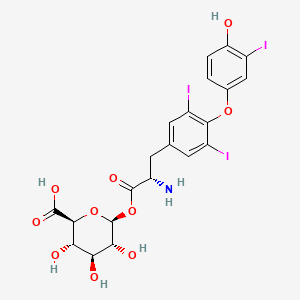
T3 Acyl Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T3 Acyl Glucuronide is a metabolite formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic. This process is facilitated by membrane-bound UDP-glucuronosyltransferase enzymes. Acyl glucuronides, including this compound, are known for their potential hepatotoxicity and their role in drug metabolism and clearance .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of T3 Acyl Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of the parent compound. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UDP-glucuronosyltransferase enzymes and optimized reaction conditions to maximize yield and purity. The product is then purified using chromatographic techniques .
化学反应分析
Types of Reactions: T3 Acyl Glucuronide undergoes several types of reactions, including:
Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules.
Acyl Migration: The acyl group can migrate to different positions on the glucuronic acid moiety, forming various isomers.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Requires nucleophilic reagents such as amino acids or proteins.
Acyl Migration: Occurs spontaneously under physiological conditions.
Major Products:
Hydrolysis: Parent carboxylic acid and glucuronic acid.
Transacylation: Protein or macromolecule adducts.
Acyl Migration: Various positional isomers of the glucuronide.
科学研究应用
T3 Acyl Glucuronide has several applications in scientific research:
Chemistry: Used to study the reactivity and stability of acyl glucuronides and their role in drug metabolism.
Biology: Investigated for its interactions with proteins and potential to form protein adducts.
Medicine: Studied for its role in drug-induced toxicities and its potential as a biomarker for drug metabolism.
作用机制
T3 Acyl Glucuronide exerts its effects primarily through its reactivity with nucleophilic centers on proteins and other macromolecules. This reactivity can lead to the formation of protein adducts, which may trigger immune responses or other toxicological effects. The molecular targets include amino acid residues such as lysine, cysteine, and serine .
相似化合物的比较
- Phenylacetic Acid Acyl Glucuronide
- α-Methyl Phenylacetic Acid Acyl Glucuronide
- α,α′-Dimethyl Phenylacetic Acid Acyl Glucuronide
Comparison: T3 Acyl Glucuronide is unique in its specific reactivity and stability profile compared to other acyl glucuronides. The differences in reactivity are attributed to the structural variations in the parent compounds and the resulting glucuronides .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)/t12-,14-,15-,16+,18-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBVWCQWFEPFK-DKBYMCRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)I)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20I3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858531 |
Source


|
| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910907-23-2 |
Source


|
| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
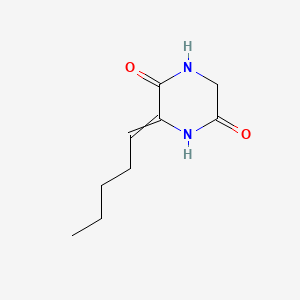
![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

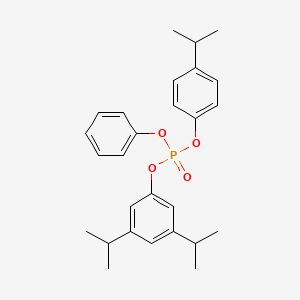
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
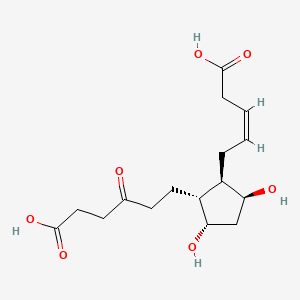
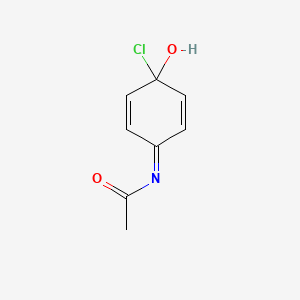
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)
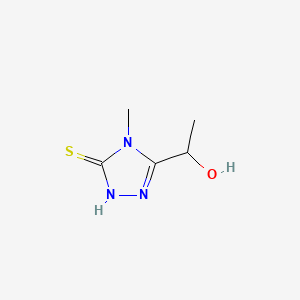
![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)
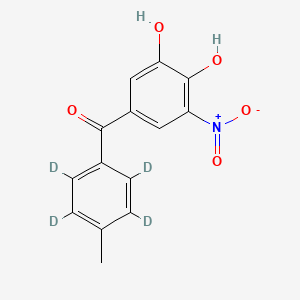
![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
